Paradol

Beschreibung

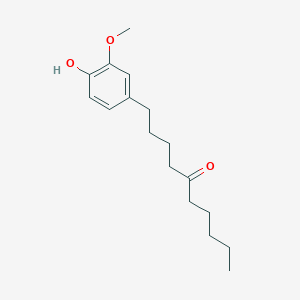

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h10,12-13,19H,3-9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNLTCTYLMYLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181574 | |

| Record name | 6-Paradol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White powder; Spicy herbal aroma | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-3-decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-decan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1999/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

406.00 to 408.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-3-decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-decan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1999/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

27113-22-0 | |

| Record name | Paradol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27113-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Paradol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027113220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Paradol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-hydroxy-3-methoxyphenyl)decan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-HYDROXY-3-METHOXYPHENYL)-DECAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO24ID7E9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-3-decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31 - 32 °C | |

| Record name | 1-(4-Hydroxy-3-methoxyphenyl)-3-decanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preclinical Pharmacological Activities of Paradol

Anti-inflammatory Efficacy of Paradol

This compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo studies. Its mechanisms of action involve the suppression of key inflammatory mediators and the modulation of inflammatory pathways.

In Vitro Suppression of Inflammatory Mediators

Preclinical research has shown that 6-paradol can effectively suppress the production of several pro-inflammatory mediators in a concentration-dependent manner. In studies using lipopolysaccharide (LPS)-stimulated BV2 microglia, a cell line commonly used to study neuroinflammation, 6-paradol significantly inhibited the production of nitric oxide (NO), a key inflammatory molecule. researchgate.net This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. researchgate.net

Furthermore, 6-paradol has been shown to reduce the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated microglial cells. researchgate.net The inhibition of TNF-α production was particularly potent. researchgate.net These findings suggest that this compound can directly target cellular pathways involved in the production of critical inflammatory signaling molecules.

In Vitro Anti-inflammatory Activity of 6-Paradol

Concentration-dependent inhibition of inflammatory mediators in LPS-stimulated BV2 microglia.

| Mediator | Concentration of 6-Paradol (µg/mL) | Observed Effect |

|---|---|---|

| Nitric Oxide (NO) | 1, 5, 10, 20 | Concentration-dependent reduction in NO production. |

| Interleukin-6 (IL-6) | Not specified | Blocked secretion in a concentration-dependent manner. |

| Tumor Necrosis Factor-alpha (TNF-α) | Not specified | Blocked secretion in a concentration-dependent manner with potent effect. |

In Vivo Attenuation of Inflammatory Responses

The anti-inflammatory effects of this compound observed in vitro have been corroborated by in vivo studies. In a mouse model of transient focal cerebral ischemia, administration of 6-paradol markedly reduced neuroinflammation. researchgate.net This was evidenced by the attenuation of microglial activation and a decrease in the number of cells expressing iNOS and TNF-α in the brain tissue. researchgate.net

In a rat model of acetic acid-induced ulcerative colitis, oral administration of 6-paradol demonstrated protective effects, which are likely attributable to its anti-inflammatory and antioxidant actions. youtube.com Treatment with 6-paradol led to a significant improvement in macroscopic and microscopic signs of colonic inflammation. youtube.com Specifically, there was a dose-dependent reduction in mucosal edema, atrophy, inflammation, and ulceration. youtube.com

This compound's Role in Neuroinflammation Modulation

Neuroinflammation, characterized by the activation of microglia and the production of inflammatory mediators in the central nervous system, is a key pathological feature of various neurological disorders. ijrrjournal.com this compound, particularly 6-paradol, has shown promise in modulating neuroinflammatory processes. ijrrjournal.com

Studies have demonstrated that 6-paradol can cross the blood-brain barrier and exert its anti-inflammatory effects within the brain. researchgate.net By inhibiting the activation of microglia, the primary immune cells of the brain, 6-paradol can reduce the production of neurotoxic inflammatory molecules. ijrrjournal.com The attenuation of microglial activation by 6-paradol has been observed in a mouse model of cerebral ischemia, suggesting its potential as a neuroprotective agent. researchgate.netijrrjournal.com This modulation of neuroinflammation is a critical aspect of its therapeutic potential for central nervous system disorders where inflammation plays a significant role. researchgate.net

Antioxidant Potential of this compound

In addition to its anti-inflammatory properties, this compound is recognized for its antioxidant potential, which involves the scavenging of free radicals and the protection of cells from oxidative damage. youtube.com

Mechanisms of Free Radical Scavenging by this compound

The antioxidant activity of phenolic compounds like this compound is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. This process is a common mechanism for interrupting the oxidative chain reactions that can lead to cellular damage. The chemical structure of this compound, featuring a phenolic hydroxyl group, is crucial for its free radical scavenging capabilities. While specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS were not prominently available in the reviewed literature, its classification as a phenolic ketone strongly suggests its capacity to act as a potent antioxidant.

Protective Effects Against Oxidative Stress-Induced Cellular Damage

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This can lead to damage to lipids, proteins, and DNA. This compound has demonstrated protective effects against such cellular damage in preclinical models.

In a study on ulcerative colitis in rats, 6-paradol treatment was found to improve the tissue's redox balance. youtube.com Specifically, it was shown to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of glutathione (B108866) (GSH), a major endogenous antioxidant. youtube.comnih.gov These findings indicate that this compound can mitigate the damaging effects of oxidative stress on cellular components.

Effect of 6-Paradol on Markers of Oxidative Stress

Changes in oxidative stress markers in a rat model of ulcerative colitis following treatment with 6-paradol.

| Marker | Effect of 6-Paradol Treatment |

|---|---|

| Malondialdehyde (MDA) | Decreased levels, indicating reduced lipid peroxidation. |

| Glutathione (GSH) | Increased levels, indicating enhanced antioxidant defense. |

Anti-cancer Activity of this compound

This compound, a phenolic compound found in ginger and other plants of the Zingiberaceae family, has demonstrated notable anti-cancer properties in a variety of preclinical studies. These investigations have highlighted its potential to inhibit the growth and spread of cancer cells through multiple mechanisms.

This compound has been shown to effectively inhibit the proliferation of various cancer cell lines. Research indicates that its anti-proliferative effects are often mediated through the induction of cell cycle arrest.

In studies on human hepatocellular carcinoma HepG2 cells, this compound was found to reduce cell viability with an IC50 of 35.87 μM at 24 hours. ingentaconnect.com This effect was attributed to the accumulation of cells in the G0/G1 phase of the cell cycle, which was accompanied by the downregulation of cyclin D1 (CCND1) and cyclin E1 (CCNE1). ingentaconnect.com

Similarly, in glioblastoma (GBM) cells (U-87 and U-251), this compound treatment led to a significant accumulation of cells in the G0/G1 phase. tandfonline.comnih.gov This cell cycle arrest was confirmed by the decreased messenger RNA (mRNA) and protein expression of cyclin A (CCNA) and cyclin B (CCNB). tandfonline.comnih.gov The inhibitory effect of this compound on GBM cell viability was observed to be both dose- and time-dependent. tandfonline.com

Furthermore, nih.gov-Paradol has demonstrated significant suppression of pancreatic cancer cell proliferation. nih.govnih.gov Functional assays have shown its ability to inhibit the growth and viability of pancreatic cancer cells both in vitro and in vivo. nih.govnih.gov

Table 1: Effect of this compound on Cancer Cell Proliferation

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | Reduced cell viability (IC50 of 35.87 μM at 24h); induced G0/G1 cell cycle arrest; downregulated CCND1 and CCNE1. | ingentaconnect.com |

| U-87 & U-251 | Glioblastoma | Inhibited cell viability in a dose- and time-dependent manner; induced G0/G1 phase arrest; downregulated CCNA and CCNB. | tandfonline.comnih.gov |

| MIA PaCa-2 & SW1990 | Pancreatic Cancer | Suppressed cell proliferation and viability. | nih.govnih.gov |

A key aspect of this compound's anti-cancer activity is its ability to induce apoptosis, or programmed cell death, in neoplastic cells. This process is crucial for eliminating cancerous cells without inducing an inflammatory response.

In an oral squamous carcinoma cell line (KB), nih.gov-paradol and its structurally related derivatives were found to induce apoptosis in a dose-dependent manner. nih.gov This apoptotic induction was shown to be dependent on the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Treatment with an apoptosis-inducing concentration of nih.gov-dehydrothis compound led to the proteolytic cleavage of pro-caspase-3. nih.gov

Similarly, in hepatocellular carcinoma HepG2 cells, this compound treatment resulted in apoptotic death. ingentaconnect.com This was demonstrated through DAPI staining, Annexin V-FITC/PI staining followed by flow cytometry, and western blot analysis showing changes in the expression of the apoptosis-related proteins Bcl-2 and Bax. ingentaconnect.com

In glioblastoma cells, this compound-induced apoptosis was confirmed by Annexin V-FITC/PI staining and observation of nuclear morphology changes. nih.govresearchgate.net The activation of the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways was also implicated in this process. ingentaconnect.comnih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound has been shown to interfere with these processes in various cancer models.

In human hepatocellular carcinoma cells, this compound effectively reduced cell migration. ingentaconnect.com Studies on glioblastoma cells also revealed that this compound treatment markedly inhibited their migratory capabilities. nih.govtandfonline.com

Research on pancreatic cancer has shown that nih.gov-Paradol significantly suppresses both the migration and invasion of pancreatic cancer cells. nih.govnih.gov The mechanism behind this effect involves the targeting of the epidermal growth factor receptor (EGFR). nih.govnih.govnih.gov-Paradol was found to decrease EGFR protein expression by reducing its stability and promoting its degradation through the ubiquitin-mediated proteasome pathway. nih.govnih.gov This downregulation of EGFR leads to the inactivation of the PI3K/AKT signaling pathway, which is crucial for cell migration and invasion. nih.govresearchgate.net

Table 2: Modulation of Cancer Cell Migration and Invasion by this compound

| Cancer Type | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Hepatocellular Carcinoma | Reduced cell migration. | - | ingentaconnect.com |

| Glioblastoma | Markedly inhibited cell migration. | Activation of ERK and p38 MAPK signaling. | nih.govtandfonline.com |

| Pancreatic Cancer | Suppressed cell migration and invasion. | Decreased EGFR expression and inactivation of the PI3K/AKT signaling pathway. | nih.govnih.govresearchgate.net |

Beyond its therapeutic potential against established cancers, this compound has also been investigated for its chemopreventive properties, which is the ability to inhibit or reverse the process of carcinogenesis.

Notably, nih.gov-paradol has been demonstrated to be an effective inhibitor of tumor promotion in mouse skin carcinogenesis models. nih.gov This suggests that this compound may have the potential to be used as a chemopreventive agent to suppress the development of certain types of cancer.

Neuroprotective Effects of this compound

In addition to its anti-cancer properties, this compound has also been explored for its potential neuroprotective effects, particularly in the context of ischemic stroke.

Focal cerebral ischemia, a condition characterized by reduced blood flow to a specific brain region, can lead to significant neuronal damage. Studies have shown that 6-paradol can confer neuroprotection in animal models of this condition.

In a mouse model of middle cerebral artery occlusion/reperfusion (M/R), the administration of 6-paradol immediately after reperfusion significantly reduced brain damage. plos.orgnih.gov This was evidenced by a reduction in brain infarction size, improved neurological deficit scores, and enhanced neural cell survival. plos.orgnih.gov

The primary mechanism underlying these neuroprotective effects appears to be the attenuation of neuroinflammatory responses. plos.orgnih.govnih.gov 6-paradol was found to markedly reduce neuroinflammation in the M/R-challenged brains by attenuating the activation of microglia, the primary immune cells of the central nervous system. plos.orgnih.gov This was accompanied by a reduction in the number of cells expressing inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), both of which are pro-inflammatory molecules produced by activated microglia. plos.orgnih.gov In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglia further confirmed that 6-paradol reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α in a concentration-dependent manner. plos.orgnih.gov

Attenuation of Microglial Activation in Central Nervous System Disorders

This compound has been identified as a compound with potential therapeutic applications in central nervous system (CNS) disorders due to its ability to mitigate neuroinflammation. nih.govplos.org Research has specifically highlighted the role of 6-paradol in protecting the brain after cerebral ischemia by attenuating neuroinflammatory processes in microglia, the primary immune cells of the CNS. nih.govnih.gov

In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglia demonstrated that 6-paradol is an effective anti-inflammatory agent. plos.org Pretreatment with 6-paradol led to a concentration-dependent reduction in neuroinflammatory responses. nih.gov This included a decrease in nitric oxide (NO) production, which was achieved by inhibiting the upregulation of inducible nitric oxide synthase (iNOS). nih.govplos.org Furthermore, 6-paradol lowered the secretion of pro-inflammatory cytokines, specifically interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov

The neuroprotective effects of 6-paradol observed in cell cultures have been substantiated by in vivo models. plos.org In mice subjected to middle cerebral artery occlusion/reperfusion (M/R), a model for transient focal cerebral ischemia, the administration of 6-paradol immediately after reperfusion resulted in a significant reduction in brain damage. nih.govnih.gov This was evidenced by assessments of brain infarction, neurological deficits, and neural cell survival. plos.orgresearchgate.net Consistent with the in vitro findings, 6-paradol administration markedly decreased neuroinflammation in the M/R-challenged brains by attenuating the activation of microglia. nih.govplos.org It also reduced the number of cells expressing iNOS and TNF-α, which are typically produced in microglia following an ischemic challenge. nih.govnih.gov These findings collectively suggest that 6-paradol's neuroprotective effects are, at least in part, mediated by its ability to suppress microglial activation. nih.govplos.org

Metabolic Regulation by this compound

Research has shown that 6-paradol, a pungent compound found in ginger, actively promotes glucose utilization in key metabolic cell types: adipocytes and myotubes. mdpi.comnih.govresearchgate.net In studies using 3T3-L1 adipocytes and C2C12 myotubes, 6-paradol was found to stimulate glucose utilization effectively. mdpi.comresearchgate.net This effect was observed to be concentration-dependent in both cell lines, occurring both in the presence and absence of insulin (B600854). mdpi.com This suggests that 6-paradol may enhance glucose utilization through a pathway that is independent of insulin signaling. mdpi.com

The mechanism underlying this enhanced glucose uptake is attributed to the increase in 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) phosphorylation in 3T3-L1 adipocytes. mdpi.comnih.govresearchgate.net AMPK is a crucial sensor and regulator of cellular energy homeostasis.

| Cell Line | Condition | EC50 (μM) |

|---|---|---|

| 3T3-L1 Adipocytes | With Insulin | 53.2 ± 5.5 |

| 3T3-L1 Adipocytes | Without Insulin | 65.4 ± 5.3 |

| C2C12 Myotubes | With Insulin | 54.2 ± 4.7 |

| C2C12 Myotubes | Without Insulin | 54.9 ± 3.3 |

In vivo studies have provided evidence for the potential antiobesity effects of this compound. nih.gov Specifically, 6-paradol, which is the major metabolite of 6-shogaol (B1671286), was tested in a high-fat diet-fed mouse model. mdpi.comresearchgate.net The results from this assay demonstrated that 6-paradol significantly reduced body weight in these mice. mdpi.comnih.gov This finding points towards a potential role for 6-paradol in combating obesity, likely linked to its influence on energy metabolism. mdpi.com

Other Investigated Biological Activities of this compound

The pungent constituents of ginger and their related substances have been investigated as a potential new class of anti-platelet agents. nih.gov Among these compounds, researchgate.net-Paradol, a natural constituent of ginger, was identified as a particularly potent inhibitor of platelet aggregation. nih.gov

In a study evaluating the ability of various ginger-related compounds to inhibit arachidonic acid (AA)-induced platelet activation in human whole blood, researchgate.net-paradol exhibited significant anti-platelet activity. nih.gov The mechanism for this inhibition is believed to be related to the attenuation of cyclooxygenase-1 (COX-1)/thromboxane (Tx) synthase enzymatic activity. nih.gov Further investigation revealed that researchgate.net-paradol is a highly potent COX-1 inhibitor. nih.gov

| Compound | Target | IC50 Value (μM) |

|---|---|---|

| researchgate.net-Paradol | AA-induced Platelet Aggregation | 3 - 7 (range with analogues) |

| Aspirin | AA-induced Platelet Aggregation | 20 ± 11 |

| researchgate.net-Paradol | COX-1 Inhibition | 4 ± 1 |

The findings indicate that researchgate.net-paradol is a more potent anti-platelet agent than aspirin under the described study conditions. nih.gov

Molecular Mechanisms and Signaling Pathways Mediated by Paradol

Paradol's Interaction with Inflammatory Signaling Cascades

Inflammation is a complex biological response involving the activation of immune cells and the release of various mediators. This compound has demonstrated the ability to modulate several key aspects of this process.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Upregulation

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO), a molecule involved in inflammatory responses. wikipedia.org Upregulation of iNOS is frequently associated with inflammatory conditions. nih.govrjptonline.org Studies have shown that this compound can effectively reduce the production of NO by inhibiting the upregulation of iNOS. plos.orgnih.gov This inhibitory effect has been observed in various models, including lipopolysaccharide (LPS)-stimulated microglia, which are immune cells in the brain involved in neuroinflammation. plos.orgijrrjournal.com

| Inflammatory Mediator | Effect of this compound | Model System | Source |

|---|---|---|---|

| Nitric Oxide (NO) | Reduced production | LPS-stimulated BV2 microglia | plos.orgnih.gov |

| iNOS expression | Inhibition | LPS-stimulated BV2 microglia | plos.orgnih.gov |

| Pro-inflammatory Cytokine | Effect of this compound | Model System | Source |

|---|---|---|---|

| IL-6 | Lowered secretion | LPS-stimulated BV2 microglia | plos.orgnih.gov |

| TNF-α | Lowered secretion | LPS-stimulated BV2 microglia | plos.orgnih.gov |

Modulation of NF-κB and MAPK Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central signaling cascades that regulate the expression of numerous genes involved in inflammation, cell proliferation, and survival. nih.govfrontiersin.orgmdpi.com Activation of these pathways leads to the production of pro-inflammatory mediators. nih.govmdpi.com this compound has been shown to modulate the activity of both NF-κB and MAPK pathways. taylorandfrancis.com Inhibition of the NF-κB pathway can lead to decreased production of TNF-α and IL-6. mdpi.com Modulation of MAPK pathways, including ERK and p38 MAPK, has also been observed in the context of this compound's effects on cell viability and apoptosis. bohrium.comnih.gov

This compound's Influence on Apoptotic Signaling

Apoptosis, or programmed cell death, is a fundamental process for tissue homeostasis and defense against diseases like cancer. This compound has been found to influence apoptotic pathways, particularly through the activation of caspases.

Activation of Caspase-Dependent Apoptosis

Caspases are a family of proteases that play critical roles in the execution phase of apoptosis. Activation of specific caspases, such as caspase-3, is a hallmark of the apoptotic process. glpbio.com Studies have demonstrated that this compound can induce apoptosis in various cell lines, and this effect is mediated, at least in part, through the activation of caspases. ijrrjournal.comglpbio.com Research on oral squamous carcinoma cells (KB cells) showed that this compound induced apoptosis in a dose-dependent manner, accompanied by the activation of caspase-3. ijrrjournal.comglpbio.com

| Cellular Process | Effect of this compound | Mechanism Involved | Model System | Source |

|---|---|---|---|---|

| Apoptosis | Induction | Caspase activation | KB cells | ijrrjournal.comglpbio.com |

| Caspase-3 | Activation | - | KB cells | ijrrjournal.comglpbio.com |

This compound's Effects on Growth and Survival Pathways

Beyond inflammation and apoptosis, this compound also impacts signaling pathways that govern cell growth and survival. Some studies suggest that this compound can inhibit critical survival pathways, such as the AKT/mTOR axis. mdpi.comresearchgate.net The PI3K/Akt/mTOR pathway is known to play a crucial role in cell survival, growth, and proliferation, particularly in cancer cells. jpionline.org Inhibition of this pathway by this compound may contribute to its anti-proliferative effects. mdpi.comresearchgate.net

| Signaling Pathway | Effect of this compound | Downstream Effects | Source |

|---|---|---|---|

| AKT/mTOR | Inhibition | Potential contribution to anti-proliferative effects | mdpi.comresearchgate.net |

| PI3K/Akt/mTOR | Inhibition | Reduced cell survival and proliferation | jpionline.org |

Targeting Epidermal Growth Factor Receptor (EGFR) Signaling

Studies suggest that 6-paradol can influence Epidermal Growth Factor Receptor (EGFR) signaling. In pancreatic cancer cells, 6-paradol has been shown to suppress proliferation and metastasis by decreasing EGFR expression and inactivating downstream signaling. nih.govnih.govresearchgate.net Mechanistically, 6-paradol appears to induce the degradation of EGFR protein by reducing its stability and enhancing ubiquitin-mediated proteasome-dependent degradation. nih.govnih.gov This degradation of EGFR subsequently leads to the inactivation of the PI3K/AKT signaling pathway. nih.govnih.gov Ectopic expression of EGFR can lead to resistance to 6-paradol's inhibitory effects on the PI3K/AKT pathway and the suppression of malignant phenotypes in pancreatic cancer cells. nih.govnih.gov Conversely, the EGFR inhibitor erlotinib (B232) has been shown to enhance 6-paradol's anticancer activity. nih.govnih.gov

Regulation of PI3K/AKT Pathway Activity

The PI3K/AKT signaling pathway is a crucial regulator of cellular processes, including growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. wikipedia.orgresearchgate.net this compound, particularly 6-paradol, has been demonstrated to inactivate the PI3K/AKT pathway. nih.govnih.govresearchgate.net This inactivation is closely linked to 6-paradol's effect on EGFR, as the degradation of EGFR induced by 6-paradol leads to the suppression of PI3K/AKT signaling. nih.govnih.govresearchgate.net Inhibition of the PI3K/AKT pathway by 6-paradol contributes to its ability to suppress the proliferation and metastasis of pancreatic cancer cells. nih.govnih.govresearchgate.net Reduced EGFR expression has been shown to inhibit the activity of the PI3K/AKT pathway, consequently reducing the proliferation and metastatic capacity of cells. researchgate.netresearchgate.net

Activation of AMP-activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a key enzyme involved in regulating cellular energy homeostasis. Activation of AMPK can influence glucose and lipid metabolism. nih.gov Research indicates that 6-paradol can induce the phosphorylation and activation of AMPKα. nih.gov This activation of the AMPK pathway by 6-paradol may contribute to its effects on glucose utilization. nih.gov Studies have shown that the effect of 6-paradol on glucose uptake in adipocytes and myotubes is associated with the activation of the AMPK pathway. nih.gov

Potential Interactions with Peroxisome Proliferator-Activated Receptors Gamma (PPARγ)

Peroxisome Proliferator-Activated Receptors Gamma (PPARγ) are nuclear receptors that play significant roles in lipid metabolism, adipocyte differentiation, and glucose homeostasis. nih.govsci-hub.seresearchgate.netconicet.gov.ar Some research suggests a potential interaction between this compound and PPARγ. One study indicated that 6-paradol, but not 6-gingerol, showed a reducing effect on Pparγ gene expression in adipose tissue in mice. sci-hub.se While 6-shogaol (B1671286), a related compound found in ginger, has been shown to activate PPARγ, the interaction of this compound with PPARγ appears to be different, potentially involving a reduction in expression rather than activation. nih.govsci-hub.se The precise nature and implications of this compound's interaction with PPARγ warrant further investigation.

This compound's Interaction with Drug-Metabolizing Enzymes

The interaction of natural compounds with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isozymes, is crucial for understanding potential herb-drug interactions.

Inhibitory Effects on Cytochrome P450 (CYP) Isozymes

Studies have investigated the effects of 6-paradol on the activity of cytochrome P40 (CYP) enzymes, which are primarily responsible for the metabolism of many drugs. researchgate.netnih.govplos.org In vitro studies using human liver microsomes and recombinant CYP isozymes have shown that 6-paradol exhibits concentration-dependent inhibitory effects on several CYP isozymes. researchgate.netnih.govcomsats.edu.pk

Data Table: Inhibitory Effects of 6-Paradol on Human CYP Isozymes

| CYP Isozyme | IC₅₀ Value (µM) |

| CYP1A2 | 3.8 - 21.4 researchgate.netnih.gov |

| CYP2B6 | 3.8 - 21.4 researchgate.netnih.gov |

| CYP2C8 | 3.8 - 21.4 researchgate.netnih.gov |

| CYP2C9 | 3.8 - 21.4 researchgate.netnih.gov |

| CYP2C19 | 3.8 - 21.4 researchgate.netnih.gov |

These findings suggest that 6-paradol can inhibit the activity of CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP2C19. researchgate.netnih.gov The inhibition was not potentiated following pre-incubation, indicating that 6-paradol is not a mechanism-based inhibitor of these enzymes. researchgate.netnih.gov The observed inhibitory effects on CYP isozymes suggest that pharmacokinetic drug-drug interactions could potentially occur when 6-paradol is co-administered with drugs metabolized by these enzymes. researchgate.netnih.gov This aspect is an important consideration in the context of new drug development involving this compound or in individuals consuming significant amounts of this compound-containing products alongside medications. researchgate.netnih.gov

Synthesis and Derivatization Strategies for Paradol and Its Analogues

Methodologies for Total Synthesis of Paradol

Total synthesis of this compound typically involves constructing the molecule from simpler, readily available starting materials. Several methodologies have been explored to achieve this, often employing key carbon-carbon bond forming reactions and functional group transformations. researchgate.netnih.gov

Identification of Key Chemical Reactions (e.g., Wittig–Horner, Grignard, Reduction)

Several key chemical reactions are frequently employed in the synthesis of this compound. The Wittig–Horner reaction (a variant of the Wittig reaction) is a powerful tool for forming carbon-carbon double bonds, which can then be reduced to saturated alkyl chains present in this compound. acs.orglumenlearning.comthermofisher.com Grignard reactions, involving the addition of organomagnesium halides to carbonyl compounds, are also valuable for constructing the carbon skeleton. acs.orglumenlearning.comorganic-chemistry.orgchemguide.co.uk Reduction reactions are essential for converting functional groups like ketones or double bonds to their saturated counterparts. nih.govyoutube.com Catalytic hydrogenation, often using palladium on carbon (Pd/C) as a catalyst, is a common method for reducing carbon-carbon double bonds. nih.govbiolmolchem.commdpi.comnih.gov

In one reported synthesis of caldic.com-paradol from vanillin (B372448), key steps included a Wittig-Horner reaction and a Grignard reaction. acs.orgacs.org Another method for synthesizing this compound derivatives involved the hydrogenation of dehydroshogaols using Ni/C catalyst. biolmolchem.com

Catalyst Systems and Reaction Conditions

The efficiency and outcome of synthetic reactions are highly dependent on the catalyst systems and reaction conditions employed. For catalytic hydrogenation, palladium on carbon (Pd/C) is a widely used catalyst. nih.govmdpi.comnih.gov The reaction is typically carried out under a hydrogen atmosphere at ambient temperature. biolmolchem.commdpi.com Nickel on carbon (Ni/C) has also been reported as a catalyst for the hydrogenation of dehydroshogaols in the synthesis of this compound derivatives. biolmolchem.com

Grignard reactions often require anhydrous and inert atmosphere conditions, such as argon, and are typically performed at controlled temperatures, sometimes as low as 0 °C or even -78 °C, depending on the specific reaction and substrates. acs.orgresearchgate.net The choice of solvent, such as dry tetrahydrofuran (B95107) (THF) or a mixture of THF and toluene, is also critical. acs.org

Reaction conditions for other transformations like aldol (B89426) reactions or condensations also play a significant role in the success of the synthesis. For instance, a Claisen-Schmidt condensation in the synthesis of a related compound involved the use of sodium hydroxide (B78521) in acetone (B3395972) at room temperature. mdpi.com

Table 1 summarizes some reported catalyst systems and reaction conditions used in this compound synthesis and related reactions.

| Reaction Type | Catalyst System | Conditions | Source(s) |

| Catalytic Hydrogenation | Pd/C | H₂ atmosphere, room temperature, EtOAc solvent | mdpi.comnih.gov |

| Catalytic Hydrogenation | Ni/C (5%) | H₂ atmosphere, ambient temperature, THF solvent | biolmolchem.com |

| Grignard Reaction | Magnesium, I₂ | Dry THF/toluene, Ar atmosphere, 0 °C to 90 °C | acs.org |

| Claisen-Schmidt Condensation | Sodium hydroxide | Acetone, room temperature | mdpi.com |

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and analogues is important for exploring structure-activity relationships and identifying compounds with potentially enhanced biological properties. researchgate.netrsc.org These syntheses often build upon the methodologies developed for this compound itself, with modifications to introduce different functional groups or alter the alkyl chain.

Strategies for Modifying the Acyl Chain Length

A key strategy in synthesizing this compound analogues involves modifying the length of the acyl (alkyl) chain. wikipedia.orgcaldic.com This is typically achieved by using different starting materials that contain alkyl chains of varying lengths or by employing synthetic sequences that allow for the extension or shortening of the chain during the synthesis.

One approach involves the condensation of zingerone (B1684294) or vanillylacetone derivatives with aldehydes or acylimidazoles containing the desired alkyl chain length. caldic.com Another method for preparing this compound derivatives with different alkyl chain lengths (e.g., 2-, 4-, 6-, 8-, and 10-paradols) involves the hydrogenation of the corresponding shogaol derivatives. mdpi.comnih.govnih.govplos.org Since shogaols have a similar structure to paradols but with a carbon-carbon double bond in the alkyl chain, their synthesis with varying chain lengths provides access to a range of this compound analogues through a simple reduction step. mdpi.complos.org The synthesis of shogaols with different chain lengths can be achieved through methods like aldol reactions between zingerone and various aldehydes. mdpi.complos.org

Research has indicated that the length of the acyl chain in this compound analogues can influence their biological activities. mdpi.comacs.orgsemanticscholar.org Therefore, the ability to synthesize a series of analogues with defined chain lengths is crucial for understanding these relationships.

Evaluation of Synthetic Efficiency and Product Purity for Research Applications

Product purity is typically determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography (e.g., High-Performance Liquid Chromatography, HPLC). biolmolchem.comnih.gov High-purity chemicals are essential for reliable research results, especially in biological assays. apolloscientific.co.ukdhgate.com Some synthetic methods for this compound have emphasized achieving high purity (e.g., >99.2%) without the need for extensive purification techniques like column chromatography, which can be advantageous for large-scale synthesis. acs.orgacs.org

Table 2 presents a comparison of the efficiency and purity reported for different synthetic approaches to caldic.com-paradol.

| Synthetic Route Description | Number of Steps | Overall Yield (%) | Purity (%) | Purification Method(s) | Source(s) |

| From vanillin (Shih et al.) | 3 | 13.3 | Not specified | Not specified | acs.org |

| From vanillin (Galre et al.) | 7 | 19.1 | Not specified | Not specified | acs.org |

| From vanillin (Choi et al.) | Not specified | 48-58 | Not specified | Column chromatography required | acs.org |

| From vanillin (Hori et al.) | Not specified | 65 | Not specified | Not specified | acs.org |

| Efficient synthesis from vanillin (Shi et al. 2021) | 4 | 72.0 | >99.2 | Multiple crystallization, no column chromatography | acs.orgacs.org |

The development of efficient and high-purity synthetic methods for this compound and its analogues is crucial for advancing research into their potential applications and facilitating their production for various uses. apolloscientific.co.ukadesisinc.com

Scalability of this compound Synthetic Procedures

The scalability of chemical synthesis is a critical factor in the transition from laboratory-scale research to industrial production, influencing economic viability and accessibility of the compound. For this compound, specifically thegoodscentscompany.com-paradol, the development of efficient and scalable synthetic routes has been a focus of research due to its various reported biological activities.

The following table summarizes the key data for the efficient four-step synthesis amenable to large-scale production:

| Feature | Data |

| Number of Steps | 4 |

| Overall Yield | 72.0% |

| Purity of Product | >99.2% |

| Isolation Method | Crystallization |

| Starting Materials | Commercially available |

| Suitability for Large Scale | High |

This demonstrated ability to synthesize high-purity thegoodscentscompany.com-paradol efficiently and without relying on less scalable techniques like column chromatography underscores the progress made in making this compound more accessible for various applications.

Structure Activity Relationship Sar Studies of Paradol and Its Homologues

Influence of Acyl Chain Length on Biological Activities

The length of the acyl chain in paradol analogues significantly influences their biological activities. Research on the antiobesity activity of this compound analogues with varying acyl chain lengths has shown that the chain length is important for strong activity. ijrrjournal.comacs.org Specifically, studies comparing 6-, 8-, and 12-paradol indicated that their antiobesity activities seemed to decrease as the acyl chain length increased. ijrrjournal.comacs.orgnih.gov The mechanism behind the antiobesity effect of 6-paradol involves increasing energy metabolism in brown adipose tissue (BAT) and enhancing the expression of uncoupling proteins 1 through the activation of sympathetic nerve activity. ijrrjournal.comacs.orgnih.govresearchgate.net

In the context of anti-platelet and COX-1 inhibitory activity, 8-paradol (B1619056) was reported to be more effective than 6-gingerol. rsc.org Furthermore, studies on the inhibition of cyclooxygenase-2 (COX-2) enzyme activity by ginger constituents and synthetic analogues, including paradols, revealed that the lipophilicity of the alkyl side chain is one of the important structural features affecting COX-2 inhibition. nih.gov

Data on the influence of acyl chain length on antiobesity activity:

| Compound | Acyl Chain Length | Antiobesity Activity (Relative) |

| 6-Paradol | C6 | Higher |

| 8-Paradol | C8 | Decreasing |

| 12-Paradol | C12 | Lower |

| Zingerone (B1684294) | C1 | Lower than 6-paradol |

Role of Phenolic Moiety in Pharmacological Efficacy

The phenolic moiety, a structural feature consisting of a hydroxyl group attached to an aromatic hydrocarbon group, is a common characteristic of this compound and its related compounds like gingerols and shogaols. nih.govscitcentral.com This functional group plays a vital role in the pharmacological efficacy of many natural compounds, including those found in ginger. mdpi.com

SAR analysis of phenolic compounds from ginger, including paradols, has highlighted the importance of the substitution pattern of hydroxy and methoxy (B1213986) groups on the aromatic moiety for activities such as COX-2 inhibition. nih.gov Phenolic compounds are known for their diverse biological functions, including antioxidant, anti-inflammatory, and anticancer effects. mdpi.com The presence of the phenolic hydroxyl group is considered essential for the inhibition of inflammatory enzymes like COX. mdpi.com

Comparative Analysis of this compound, Gingerols, and Shogaols

This compound, gingerols, and shogaols are the major pungent phenolic compounds found in ginger, all sharing a similar structural backbone that includes a vanillyl moiety (4-hydroxy-3-methoxyphenyl) and an alkyl side chain. nih.govnih.govfrontiersin.org They differ in the oxidation state and the presence or position of a hydroxyl group or a double bond in the alkyl side chain. Gingerols are the major pungent components in fresh ginger, while shogaols are formed from gingerols through dehydration during drying or heating and are more pungent than gingerols. nih.govwikipedia.orgrsc.org Paradols are formed from the reduction of shogaols. nih.govfrontiersin.org

Comparative SAR studies have been conducted to understand the differences in their biological activities. For instance, in inhibiting vascular smooth muscle cell proliferation, wikidata.org-shogaol showed the best activity, followed by wikidata.org-paradol, and then wikidata.org-gingerol. nih.gov This suggests that the presence of an α,β-unsaturated ketone in shogaols contributes to higher potency compared to the saturated chain in paradols and the additional hydroxyl group in gingerols. nih.gov

In terms of anti-inflammatory activity, studies have shown varying potencies among these compounds depending on the specific inflammatory pathway or enzyme studied. For example, while some research indicated 6-shogaol (B1671286) was more potent than 6-, 8-, and 10-gingerols in general anti-inflammatory activity, other studies on inhibiting prostaglandin (B15479496) E2 (PGE2) production and COX-2 activity found 10-gingerol (B1664516) to be more potent than 6- and 8-gingerols, with 6-shogaol being less effective in blocking COX-2 expression. frontiersin.org

Regarding antioxidant properties, shogaols have been reported to have higher antioxidant properties compared to gingerols, which has been attributed to the carbon chain length and the presence of unsaturated ketones. researchgate.net

Comparative activity data (example for VSMC proliferation inhibition):

| Compound | Structural Feature | Relative Potency (VSMC Proliferation Inhibition) | IC50 (µM) |

| wikidata.org-Shogaol | α,β-unsaturated ketone | Highest | 2.7 nih.gov |

| wikidata.org-Paradol | Saturated chain, ketone | Lower than shogaol | 5.3–13.2 nih.gov |

| wikidata.org-Gingerol | Saturated chain, β-hydroxyl | Lower than this compound | 5.3–13.2 nih.gov |

| Zingerone | Shorter saturated chain | No activity up to 100 µM | >100 nih.gov |

Pharmacokinetics and Metabolism of Paradol

Absorption and Distribution Characteristics

Studies investigating the pharmacokinetics of paradol analogues with varying acyl chain lengths in rats have shown that the absorption characteristics can be influenced by the length of the side chain. acs.orgnih.gov Specifically, the area under the plasma concentration-time curve (AUC) of the parent compounds was observed to decrease with increasing acyl chain length. acs.orgnih.gov While 6-paradol demonstrated notable absorption, longer chain analogues like 8- and 12-paradol showed slower absorption rates. acs.orgnih.govmdpi.com

Data from a study on the pharmacokinetics of this compound analogues in rats illustrates these differences:

| Compound | AUC₀₋₂₄h (ng*h/mL) | Tmax (h) | Cmax (ng/mL) |

| 6-Paradol | ~2500 | ~0.5 | ~500 |

| 8-Paradol (B1619056) | ~1500 | ~1.0 | ~200 |

| 12-Paradol | ~3000 | ~4.0 | ~250 |

Note: Values are approximate based on graphical data from the source and are for parent compounds without β-glucuronidase treatment. acs.org

These findings suggest that the lipophilicity, which increases with acyl chain length (calculated log P values for zingerone (B1684294), 6-, 8-, and 12-paradol were 2.0, 4.7, 5.5, and 7.2, respectively), plays a role in the absorption of these compounds via the intestinal tract. acs.org While specific detailed distribution data for this compound across various tissues is limited in the provided sources, its structural similarity to other phenolic compounds suggests potential distribution into different body compartments following absorption.

Metabolic Pathways and Metabolite Formation

The metabolism of this compound involves several pathways, leading to the formation of various metabolites. Research indicates that reduction and hydroxylation are major metabolic routes. researchgate.net

Studies on the biotransformation of 6-shogaol (B1671286), a precursor to this compound, have identified this compound (specifically 6-paradol) as a key metabolite formed through reduction of the double bond in the shogaol structure. researchgate.netplos.orgresearchgate.net Further metabolism of this compound can occur. For instance, microbial metabolism has been shown to transform 6-shogaol into 6-paradol. researchgate.net

In the context of related compounds like paracetamol (acetaminophen), which is also a para-aminophenol derivative, metabolism primarily occurs in the liver through conjugation with glucuronic acid and sulfate. wikipedia.orgunil.chnih.govderangedphysiology.comnih.govoup.com While direct parallels should be drawn with caution, conjugation pathways are common for phenolic compounds.

One study investigating the metabolism of 6-shogaol by Aspergillus niger identified 6-paradol as a metabolite (M2) formed by the reduction of the double bond. researchgate.net Other metabolites (M1, M3, and M4) were also observed, resulting from further reduction of the carbonyl group or hydroxylation. researchgate.net

Biotransformation from Precursor Compounds, notably Shogaols

This compound is recognized as a biotransformed metabolite of shogaols. plos.org This conversion primarily involves the reduction of the α,β-unsaturated ketone structure present in shogaols. researchgate.netplos.orgwikipedia.org This biotransformation can occur both during processing (e.g., heating or drying of ginger) and within the body after consumption. mdpi.comwikipedia.org

Research highlights that shogaols are extensively metabolized in vivo, and this compound is formed after the ingestion of shogaol. mdpi.com This biotransformation pathway from shogaol to this compound has been observed in various contexts, including liver enzymatic reduction and microbial metabolism. researchgate.netplos.orgresearchgate.netbiomolther.org

The conversion of 6-gingerol, a pungent compound in fresh ginger, to 6-shogaol occurs through dehydration, often induced by heat or drying. researchgate.netwikipedia.orgbiomolther.org Subsequently, this 6-shogaol can undergo hydrogenation of its double bond to form 6-paradol. biomolther.org

Advanced Research Methodologies in Paradol Studies

In Vitro Cell Culture Models

In vitro cell culture models are fundamental tools in paradol research, allowing for controlled investigations into its effects on specific cell types. Microglial cell lines, such as BV2, are frequently utilized to study the neuroinflammatory responses and neuroprotective potential of this compound. BV2 cells are an immortalized murine microglial cell line derived from C57BL/6 mice and are commonly used as a model for studying microglial function and neuroinflammation accegen.comcytion.com. They retain morphological and functional characteristics of microglia and can be activated by inflammatory factors like lipopolysaccharide (LPS) to model neuroinflammatory processes associated with neurodegenerative diseases accegen.comcytion.com. Studies using LPS-stimulated BV2 cells have investigated the effects of compounds, including natural hydroxystilbenes, on neuroinflammation cytion.com. Research has also explored the synthesis and release of pro-neurotrophins in activated BV2 cells following LPS stimulation, suggesting potential mechanisms underlying microglial toxicity in neuroinflammation plos.org. While BV2 cells serve as a valuable in vitro model, it is important to note that they may not fully replicate the complexity of microglial cells in the in vivo brain cytion.com. Comparisons between primary microglia and BV2 cells have shown that while BV2 cells exhibit similar functions, the magnitude of the stimulatory response may be less pronounced d-nb.info.

Cancer cell lines are also extensively used to investigate the potential antitumor effects of this compound. These models allow researchers to assess the direct impact of this compound on cancer cell proliferation, viability, and signaling pathways. Although specific examples of this compound studies using particular cancer cell lines were not detailed in the provided search results, the use of cancer cell lines is a standard practice in evaluating the antitumour potential of compounds like this compound, which has shown antitumor promoting effects in a mouse model wikipedia.org.

In Vivo Animal Models of Disease

In vivo animal models are crucial for understanding the systemic effects of this compound and its potential therapeutic applications in complex biological systems. Various disease models are employed to mimic human conditions, including cerebral ischemia, cancer, and metabolic syndrome.

Animal models of cerebral ischemia are used to study the neuroprotective effects of this compound. These models, often involving induced stroke in rodents, allow for the investigation of how this compound might mitigate brain damage and improve neurological outcomes. Research on the neuroprotective effect of 6-paradol in focal cerebral ischemia has indicated its involvement in attenuating neuroinflammatory responses in activated microglia thegoodscentscompany.com. Different models of cerebral ischemia, such as permanent cerebral ischemia and cerebral ischemia-reperfusion, are utilized, each with distinct mechanisms and phases of the disease nih.gov.

Animal models of cancer are utilized to evaluate the antitumor potential of this compound in a living organism. This compound has been found to have antitumor promoting effects in a mouse model wikipedia.org. These studies can provide insights into the efficacy of this compound in inhibiting tumor growth and progression in a more complex environment than in vitro models.

Animal models of metabolic syndrome, which encompasses conditions like obesity, hyperglycemia, hypertension, and dyslipidemia, are used to explore the effects of this compound on metabolic health mdpi.com. These models, often involving dietary or genetic manipulations, help researchers understand how this compound might influence metabolic pathways and associated complications. Studies on the biological potential of polyphenols, including compounds found in ginger alongside this compound, have been conducted using animal models of metabolic syndrome to analyze their effects on metabolic pathways and related benefits mdpi.com. For instance, research on ginger extract, which contains this compound, has shown effects on body weight, inflammatory markers, and lipid levels in animal models mdpi.com.

Molecular Docking and Computational Approaches in Mechanism Elucidation

Molecular docking and other computational approaches play a significant role in elucidating the potential mechanisms of action of this compound at the molecular level. These in silico techniques allow researchers to predict how this compound interacts with specific protein targets, providing insights into its binding affinity and potential biological pathways.

Molecular docking studies involve simulating the binding of a ligand (such as this compound) to a receptor protein to predict the preferred orientation and binding energy of the complex nih.govresearchgate.net. This can help identify potential protein targets and understand the nature of the interactions, such as hydrogen bonding and hydrophobic interactions researchgate.net. For example, molecular docking analysis of 6-paradol against Human Estrogen Receptor Alpha (ERɑ) has been conducted to assess its binding affinity and identify interacting residues researchgate.net. These studies can provide valuable information for understanding how this compound might exert its effects by interacting with specific biological molecules. Computational analysis using software like GOLD employs genetic algorithms to determine appropriate binding positions and conformations of ligands, providing a fitness score that indicates binding affinity biorxiv.org.

Computational approaches are also used to predict the potential biological activities of compounds like this compound based on their structure phcogj.com. These methods can complement experimental studies by providing theoretical support and guiding further research.

Advanced Analytical Techniques for Identification and Quantification in Biological Matrices

Advanced analytical techniques are essential for the identification and quantification of this compound in complex biological matrices such as plasma, urine, tissues, and cell culture media. These techniques are critical for pharmacokinetic studies, understanding distribution, and correlating biological effects with this compound concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are widely used due to their high sensitivity and specificity for quantifying drug molecules and metabolites in biological samples mdpi.comresolvemass.cajapsonline.com. High-Performance Liquid Chromatography (HPLC) is also employed, often coupled with UV or fluorescence detection resolvemass.ca. Enzyme-Linked Immunosorbent Assay (ELISA) is another technique used for quantifying molecules in biological samples, particularly useful for biomarker analysis resolvemass.cajapsonline.com. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and semi-volatile compounds resolvemass.ca.

Therapeutic Applications and Clinical Translational Research of Paradol

Paradol as a Potential Therapeutic Agent in Neurodegenerative Disorders

Age-related neurological disorders (ANDs), encompassing neurodegenerative diseases like Alzheimer's and Parkinson's, are complex conditions characterized by oxidative stress, neuroinflammation, and protein misfolding in the central nervous system. nih.govresearchgate.net Natural compounds are being investigated as potential alternatives or complements to conventional treatments for these debilitating diseases, owing to their neuroprotective properties and perceived higher biocompatibility. nih.govmdpi.com

Ginger and its constituents, including 6-paradol, have demonstrated potential in ameliorating the neurological symptoms and pathological conditions associated with ANDs by modulating cell death and survival signaling molecules. nih.govresearchgate.net The structure-activity relationships of ginger phytochemicals suggest their ability to target different ligand sites involved in these disorders. nih.govresearchgate.net While numerous in vitro and in vivo studies have explored the neuroprotective effects of natural compounds, including those found in ginger, only a limited number have progressed to clinical trials. nih.govmdpi.com

Applications in Oncological Research and Cancer Chemoprevention

This compound and other pungent ingredients of ginger, such as gingerols, have shown anti-tumor promotional and antiproliferative effects. nih.govscispace.com These bioactive compounds can reduce tumor cell proliferation through various mechanisms, including blocking cell cycle checkpoints and promoting apoptosis via the activation of initiator and executioner caspases. researchgate.net this compound has been identified as having cytotoxic and anti-proliferative effects against certain cancer cell lines, such as the KB oral squamous carcinoma cell line. waocp.org

Studies have evaluated the chemopreventive potential of 6-paradol on chemically induced carcinogenesis models. Oral administration of 6-paradol significantly reduced tumor formation in hamster buccal pouch carcinogenesis induced by 7,12-dimethylbenz(a)anthracene (DMBA). waocp.orgmdpi.com This effect was associated with altered expression of apoptosis-associated genes, including p53, bcl-2, caspase-3, and TNF-α. waocp.orgmdpi.com 6-Paradol has also been reported to block AP-1 activation, thereby inhibiting EGF-induced mouse skin cell transformation. mdpi.com It induced apoptosis in oral squamous carcinoma cells in a dose-dependent manner through a caspase-3-dependent mechanism. mdpi.com

Furthermore, 6-paradol has been shown to suppress the proliferation and metastasis of pancreatic cancer cells by decreasing the expression of EGFR and inactivating the PI3K/AKT signaling pathway. nih.gov Another derivative, 8-paradol (B1619056), has demonstrated potent inhibitory effects on the growth of gastric adenocarcinoma (AGS) cells, potentially by exacerbating PINK1/Parkin mediated mitophagy to induce apoptosis. researchgate.net

Research findings on the effects of this compound in cancer models include:

| Cancer Model | This compound Derivative | Observed Effect | Associated Mechanism | Source |

| DMBA-induced hamster buccal pouch carcinogenesis | 6-Paradol | Reduced tumor formation, incidence, and multiplicity. waocp.orgmdpi.com | Altered expression of p53, bcl-2, caspase-3, TNF-α; Blocked AP-1 activation; Inhibited EGF-induced transformation. waocp.orgmdpi.com | waocp.orgmdpi.com |

| Mouse skin tumors (DMBA/TPA protocol) | 6-Paradol | Decreased incidence and multiplicity of tumors; Suppressed superoxide (B77818) production stimulated by TPA. mdpi.com | Inhibition of tumor-promoter-stimulated inflammation, TNF-α production, and epidermal ODC activation. mdpi.com | mdpi.com |

| KB oral squamous carcinoma cells | 6-Paradol | Cytotoxic and anti-proliferative effects. waocp.org | Dose-dependent apoptosis via caspase-3-dependent mechanism. mdpi.com | mdpi.com |

| Pancreatic cancer cells | 6-Paradol | Suppressed proliferation and metastasis. nih.gov | Decreased EGFR expression; Inactivated PI3K/AKT signaling. nih.gov | nih.gov |

| Gastric adenocarcinoma (AGS) cells | 8-Paradol | Potent inhibitory effect on cell growth; Induced apoptosis. researchgate.net | Exacerbated PINK1/Parkin mediated mitophagy. researchgate.net | researchgate.net |

This compound in the Management of Metabolic Disorders

Obesity is a significant metabolic disease linked to a range of other conditions, including type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular diseases. mdpi.comnih.govnih.gov Factors like oxidative stress and inflammation play a crucial role in the development and progression of metabolic disorders. mdpi.comnih.govnih.gov

Ginger and its bioactive components, such as 6-paradol, have shown potential in managing metabolic diseases. frontiersin.orgnih.gov Preclinical studies suggest that 6-paradol may regulate genes implicated in obesity without activating AMPK. rdd.edu.iq In in vitro studies, gingerols, related compounds to this compound, have been found to improve the expression of specific genes and insulin-dependent glucose uptake in mouse pre-adipocytes. nih.gov These findings highlight the potential of this compound and related ginger compounds in addressing aspects of metabolic dysfunction.

Exploration of Synergy between this compound and Conventional Therapeutic Agents

Combining natural compounds with conventional therapeutic agents is an area of increasing interest in enhancing treatment efficacy and potentially reducing the required doses of conventional drugs, thereby minimizing side effects. jpionline.orgnih.gov Ginger constituents, by targeting multiple signaling pathways, can impede cancer cell growth. jpionline.org Combining ginger compounds with chemotherapeutic agents may lead to a synergistic enhancement of their anticancer effects. jpionline.org

Studies have explored the synergistic effects of ginger compounds with conventional cancer treatments. For instance, combining ginger with methotrexate (B535133) (MTX), a chemotherapy agent, increased the cytotoxic effect of MTX on pediatric acute lymphoblastic leukemia cells. jpionline.org While this specific study focused on ginger extract, it illustrates the potential for synergy between ginger constituents and conventional therapies. The exploration of synergy between this compound and specific conventional therapeutic agents is an ongoing area of research.

Preclinical Safety Profile Research of this compound and its Derivatives

Preclinical safety studies are crucial in evaluating the potential of natural compounds and their derivatives for therapeutic use. While the provided search results offer limited direct information specifically on the preclinical safety profile of this compound and its derivatives, some studies touch upon related aspects or the safety of ginger constituents in general.

One study exploring the effects of 8-paradol on gastric adenocarcinoma cells mentioned that safety studies showed 8-paradol can improve liver and kidney damage caused by xenografts. jpionline.org Additionally, an ADME (Absorption, Distribution, Metabolism, and Excretion) property study confirmed the drugability of 8-paradol, providing a foundation for further clinical research. jpionline.org

General information regarding ginger constituents suggests a history of use in traditional medicine, implying a certain level of safety, although vigilant assessment is required for a better understanding of their modes of action before therapeutic usage. researchgate.net

Further detailed preclinical safety profile research on this compound and its specific derivatives is essential to determine their suitability for clinical translation.

Current Challenges and Future Research Directions for Paradol

Elucidating Undiscovered Molecular Targets and Detailed Signaling Pathways

Despite observations of paradol's biological effects, a comprehensive understanding of its precise molecular targets and the intricate signaling pathways it modulates is still developing. Research suggests this compound can influence various pathways, including those involved in inflammation, oxidative stress, and cell proliferation. ijrrjournal.comresearchgate.networldscientific.com For instance, studies have indicated that 6-paradol can modulate the expression of epidermal growth factor receptor (EGFR) and inactivate the Phosphatidylinositol-3-kinase (PI3K/AKT) signaling pathway, which is relevant in the context of pancreatic cancer. researchgate.netnih.gov this compound has also been shown to affect AMPKα phosphorylation, a key regulator of glucose and lipid metabolism. mdpi.com Further research is needed to identify all relevant binding partners and comprehensively map the downstream effects of this compound in different cellular contexts. Elucidating these detailed mechanisms is crucial for understanding its therapeutic potential and identifying potential off-target effects.

Development of Advanced Delivery Systems for Optimized Bioavailability

The bioavailability of this compound after administration is a critical factor influencing its efficacy. Studies have indicated that the oral bioavailability of this compound can be influenced by factors such as its chemical structure, particularly the length of the alkyl chain. researchgate.netmdpi.com For example, 6-paradol has shown effective absorption, while 8- or 12-paradol exhibited poor bioavailability following oral ingestion in one report. researchgate.netmdpi.com The development of advanced delivery systems is essential to enhance this compound's solubility, stability, and targeted delivery, thereby improving its absorption into the bloodstream and its availability at target sites. openaccessjournals.commdpi.comnih.govdovepress.com Novel approaches such as nanotechnology, including nanoparticles and liposomes, and other formulation strategies are being explored to overcome the limitations of traditional delivery methods and optimize this compound's pharmacokinetic properties. openaccessjournals.commdpi.comnih.govdovepress.compensoft.net

Long-term Efficacy and Safety Research in Preclinical Models

While some preclinical studies have investigated the effects of this compound, there is a need for more extensive research on its long-term efficacy and safety in various preclinical models. wikipedia.orgtexilajournal.com Long-term studies are crucial to assess the sustained therapeutic effects of this compound, evaluate potential cumulative toxicity, and understand any long-term impacts on physiological systems. texilajournal.com Although some research has explored this compound's effects in animal models for specific conditions like oral carcinogenesis and benign prostatic hyperplasia, comprehensive long-term studies across different disease models are necessary to build a robust evidence base for its potential therapeutic applications. ijrrjournal.comresearchgate.netresearchgate.net

Exploration of Novel this compound Analogues with Enhanced Bioactivity and Specificity

The exploration of novel this compound analogues with modified structures presents an opportunity to enhance bioactivity, improve specificity towards particular molecular targets, and potentially optimize pharmacokinetic properties. worldscientific.com Research has shown that modifications to the alkyl chain length of this compound analogues can influence their biological activities, such as antiobesity effects. ijrrjournal.comresearchgate.netacs.org Future research should focus on the rational design and synthesis of novel analogues, followed by rigorous in vitro and in vivo evaluations to identify compounds with superior therapeutic profiles and reduced potential for off-target effects.

Translational Research towards Clinical Applications

Translational research is a critical step in moving findings from basic science to clinical practice. umn.eduwikipedia.orguams.edu For this compound, this involves a multi-step process of validating preclinical findings, conducting studies in relevant human tissues or cells, and eventually, if warranted by the evidence, progressing to clinical trials. umn.eduwikipedia.orgnih.gov While some studies have investigated the effects of Aframomum melegueta extract standardized for this compound content in overweight adults, further translational research is needed to assess the efficacy and potential applications of isolated this compound in various health conditions. researchgate.netnih.gov This includes rigorous studies to confirm its biological activities in human systems and evaluate its potential therapeutic benefits, strictly excluding any investigation or discussion of dosage details.

Q & A

Basic Question: What experimental models are commonly used to evaluate Paradol's anti-inflammatory and neuroprotective effects?

Answer:

this compound's anti-inflammatory and neuroprotective properties are frequently studied in lipopolysaccharide (LPS)-stimulated BV-2 microglia (an in vitro model for neuroinflammation) and middle cerebral artery occlusion (MCAO)/reperfusion (M/R) models in mice (in vivo cerebral ischemia). In BV-2 cells, this compound reduces NO production, inhibits iNOS upregulation, and lowers pro-inflammatory cytokines (IL-6, TNF-α) via pretreatment protocols (10 μg/mL for 30 minutes before LPS exposure) . In MCAO models, this compound (10 mg/kg administered post-reperfusion) decreases brain infarction and microglial activation .

Advanced Question: How does the alkyl chain length of this compound derivatives influence their bioactivity and cytotoxicity?

Answer:

Synthetic this compound derivatives (e.g., 2-, 6-, 8-, 10-paradol) show chain-length-dependent effects. In LPS-stimulated BV-2 cells:

- 6-Paradol (C10 chain): Maximally reduces NO production without cytotoxicity at 10 μg/mL.

- 8-/10-Paradol (C12/C14 chains): Induce cytotoxicity despite anti-inflammatory activity.

This dichotomy suggests longer alkyl chains may enhance membrane disruption, increasing toxicity. Structural optimization (e.g., C6–C10 chains) balances efficacy and safety .

Basic Question: What biochemical markers indicate this compound's osteogenic potential in bone cells?

Answer:

this compound enhances osteoblast activity by upregulating:

- Alkaline phosphatase (ALP) and osteocalcin (OC) : Markers of bone mineralization.

- Vitamin D3 (Vit-D3) : Supports calcium absorption.

- Reduced acid phosphatase (ACP) : A marker of osteoclast inhibition.

In SAOS-2 osteosarcoma cells, this compound increases ALP activity by 2.5-fold and Vit-D3 by 1.8-fold compared to controls .

Advanced Question: How do in silico studies rationalize this compound's COX-2 inhibition and therapeutic potential?

Answer: